3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile compounds. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product yield. For instance, a common method might involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation would be essential to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazole oxides, while reduction could produce benzothiazole amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile would depend on its specific interactions with molecular targets. Typically, benzothiazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with significant antimicrobial properties.
6-Nitrobenzothiazole: Known for its use in dye synthesis and as a chemical intermediate.
Uniqueness
3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl and nitrile groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
561305-66-6 |
---|---|
Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)propanenitrile |
InChI |
InChI=1S/C17H12N2O2S/c18-9-4-10-19-14-8-7-13(11-15(14)22-17(19)21)16(20)12-5-2-1-3-6-12/h1-3,5-8,11H,4,10H2 |
InChI Key |
UQMTVWXHJYAMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.